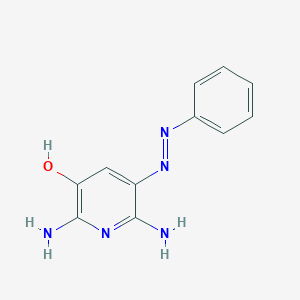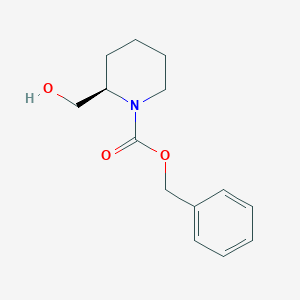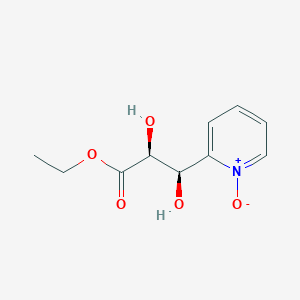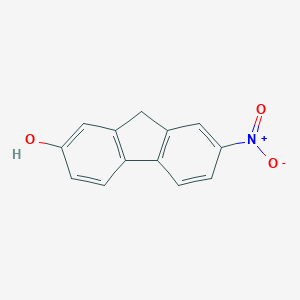
Diosbulbin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diosbulbin D is a naturally occurring compound found in the tubers of Dioscorea bulbifera, commonly known as air potato or bitter yam. This compound belongs to the class of furanoid norditerpenes and has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin D typically involves the extraction from the tubers of Dioscorea bulbifera. The extraction process often employs solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale extraction from Dioscorea bulbifera. The process involves harvesting the tubers, drying them, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using advanced chromatographic techniques to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Diosbulbin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry: Diosbulbin D serves as a valuable compound for studying the chemical behavior of furanoid norditerpenes and their derivatives.
Biology: It has shown significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: this compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals and other industrial applications.
Wirkmechanismus
Diosbulbin D exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating mitochondrial pathways and inhibiting key enzymes involved in cell survival. Additionally, this compound modulates oxidative stress and inflammatory responses, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diosbulbin B
- Diosbulbin C
- Diosbulbin G
- 8-Epidiosbulbin E acetate
Uniqueness
Diosbulbin D stands out due to its unique chemical structure and diverse biological activities. Compared to other similar compounds, this compound has shown a broader range of therapeutic applications and a distinct mechanism of action, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
66756-57-8 |
|---|---|
Molekularformel |
C19H20O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1R,2S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-3,6,15-trione |
InChI |
InChI=1S/C19H20O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-13,15-16H,4-7H2,1H3/t10-,11+,12+,13+,15-,16+,19-/m0/s1 |
InChI-Schlüssel |
FJCWYLRNGKSUCH-OXIVVSFQSA-N |
SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 |
Isomerische SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)C5=COC=C5 |
Kanonische SMILES |
CC12CC(OC(=O)C1CC(=O)C3C2CC4CC3C(=O)O4)C5=COC=C5 |
Aussehen |
Powder |
melting_point |
229 - 230 °C |
Key on ui other cas no. |
66756-57-8 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known toxicity of Diosbulbin D?
A1: this compound, a diterpene lactone isolated from Dioscorea bulbifera L., has demonstrated direct toxic effects on hepatocytes []. This toxicity was confirmed through a significant increase in intracellular release levels of lactate dehydrogenase (LDH) and liver enzymes, alanine aminotransferase (ALT), and aspartate aminotransferase (AST), indicating liver cell damage [].
Q2: What mechanisms underlie the observed toxicity of this compound?
A2: Research suggests that oxidative stress plays a key role in the hepatotoxicity induced by this compound []. Studies have shown a correlation between the increase in reactive oxygen species (ROS) within hepatocytes and a decrease in the level of glutathione (GSH), a crucial antioxidant, upon exposure to this compound [].
Q3: Are there any protective measures against this compound-induced toxicity?
A3: Pretreatment of hepatocytes with N-acetylcysteine (NAC), a known antioxidant precursor, has shown promising results in mitigating the toxic effects of this compound []. NAC pretreatment almost completely blocked the increase in ROS fluorescence and rescued the cells from growth inhibition induced by this compound []. This suggests a potential protective role of antioxidants against this compound-induced liver injury.
Q4: What is the chemical structure of this compound?
A4: this compound is a furanoid norditerpene with a unique structure. It is characterized by a trans-fused A/B-ring system and a δ-lactone group at the C17-C12 position []. This distinct structure distinguishes it as the first reported furanoid 18-norclerodane derivative with these features [].
Q5: What are the primary sources of this compound?
A5: this compound has been primarily isolated from the fresh root tubers of Dioscorea bulbifera L., specifically the forma spontanea Makino et Nemoto [, ].
Q6: Besides this compound, what other compounds are found in Dioscorea bulbifera?
A6: Dioscorea bulbifera contains a variety of compounds, including other furanoid norditerpene glucosides like diosbulbinosides D and F []. Additionally, compounds such as diosbulbin B, stearic acid, β-sitosterol, daucosterol [], demethyl batatasin IV, 2,3'-dihydroxy-4',5'-dimethoxybibenzyl, docosyl ferulate, 7-bis-(4-hydroxyphenyl)-4E,6E-heptadien-3-one, 5,3,4-trihydroxy-3,7-dimethoxyflavone, tristin, protocatechuic acid, and adenosine have also been isolated from this plant [].
Q7: Has the anti-inflammatory activity of any compounds from Dioscorea bulbifera been investigated?
A7: Yes, research indicates that diosbubin B, another compound found in Dioscorea bulbifera, possesses significant anti-inflammatory properties []. In experimental settings, diosbubin B effectively inhibited carrageenan-induced paw swelling and cotton ball-induced granuloma formation in rats [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)

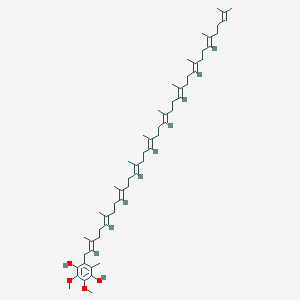
![1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione](/img/structure/B23939.png)



![7-aminobenzo[d]oxazol-2(3H)-one](/img/structure/B23961.png)
